5-(3-bromophenyl)-1-methyl-1H-pyrazole
Overview
Description
5-(3-bromophenyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Agents in Cancer Treatment
Pyrazole derivatives, including those similar to 5-(3-bromophenyl)-1-methyl-1H-pyrazole, have been extensively studied for their potential in cancer treatment. A study by Ananda et al. (2017) synthesized novel pyrazole derivatives and evaluated their cytotoxic effects against various cancer cell lines, particularly breast cancer and leukemia cells. The derivatives induced cell death by activating apoptosis, highlighting their potential as antiproliferative agents (Ananda et al., 2017).
Antimicrobial Properties
Pyrazole compounds have also shown promising antimicrobial properties. Farag et al. (2008) synthesized new N-phenylpyrazole derivatives with various aromatic ring systems, demonstrating significant antimicrobial activities, particularly against pathogenic yeast and moulds. The attachment of a bromoacetyl moiety to the pyrazole ring was found to be effective in developing new antifungal agents (Farag et al., 2008).
Biomedical Applications and Docking Studies
Ryzhkova et al. (2020) focused on a compound structurally related to this compound, investigating its potential for various biomedical applications, including the regulation of inflammatory diseases. The study emphasized the importance of docking studies in determining the compound's efficacy (Ryzhkova et al., 2020).
Fluorescence and Spectroscopic Properties
Ibrahim et al. (2016) investigated the fluorescence properties of pyrazoline derivatives, which are closely related to pyrazoles. They synthesized derivatives that showed fluorescence emission in the blue region of the visible spectrum, indicating potential applications in fluorescence-based technologies (Ibrahim et al., 2016).
Nonlinear Optical Studies
Tamer et al. (2016) studied the pyrazol-5-amine derivatives for their nonlinear optical properties, an area of significant interest in material science. Their findings indicated that these derivatives exhibit considerable nonlinear optical properties, which could be relevant for various technological applications (Tamer et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 5-(3-bromophenyl)-1-methyl-1H-pyrazole are Tau proteins and alpha-synuclein . These proteins play a crucial role in neurodegenerative diseases. Tau proteins are involved in the stabilization of microtubules in neurons, while alpha-synuclein is implicated in the regulation of dopamine release and transport.
Mode of Action
This compound acts as a general inhibitor of protein aggregation . It has been shown to suppress the formation of oligomers, both in vitro and in vivo . The compound inhibits the pathogenic protein accumulation and neurodegeneration .
Biochemical Pathways
The compound affects the biochemical pathways related to the aggregation of Tau proteins and alpha-synuclein . By inhibiting the aggregation of these proteins, it can potentially prevent the progression of neurodegenerative diseases like Parkinson’s disease and multiple system atrophy .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and can penetrate the blood-brain barrier
Result of Action
The compound has shown promising results in the treatment of neurodegenerative diseases. It has been found to inhibit pathogenic protein accumulation and neurodegeneration, and improve survival in mouse models of alpha-synuclein and prion disease . It also reduced protein deposition in the brain and improved dopamine neuron function and movement .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3-bromophenyl)-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYUQLBSAMXENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624886 | |
Record name | 5-(3-Bromophenyl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425379-69-7 | |
Record name | 5-(3-Bromophenyl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.